molecular formula C19H30N2O2 B131319 Ebalzotan CAS No. 149494-37-1

Ebalzotan

Cat. No.: B131319
CAS No.: 149494-37-1
M. Wt: 318.5 g/mol
InChI Key: UEAKCKJAKUFIQP-OAHLLOKOSA-N
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Description

Ebalzotan is a selective serotonin receptor agonist, specifically targeting the 5-HT1A receptor. It was initially developed by AstraZeneca for the treatment of depression and anxiety. due to undesirable side effects observed during phase I clinical trials, its development was discontinued .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ebalzotan involves the stereoselective multienzymatic cascade reduction of α,β-unsaturated aldehydes or ketones to yield the saturated primary or secondary alcohol. This process employs a combination of an ene-reductase and an alcohol dehydrogenase, achieving high yields and enantiomeric excess .

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its discontinued status. the general approach would likely involve large-scale application of the aforementioned synthetic route, optimizing reaction conditions for industrial efficiency.

Chemical Reactions Analysis

Types of Reactions

Ebalzotan primarily undergoes:

    Reduction: The key step in its synthesis involves the reduction of α,β-unsaturated aldehydes or ketones.

    Substitution: Potential substitution reactions could occur at the amine or carboxamide functional groups.

Common Reagents and Conditions

    Reduction: Ene-reductase and alcohol dehydrogenase are used as biocatalysts.

    Substitution: Common reagents could include halogenating agents or nucleophiles for substitution reactions.

Major Products

The major product from the reduction reaction is the saturated alcohol derivative of the starting α,β-unsaturated aldehyde or ketone .

Scientific Research Applications

Ebalzotan has been used in scientific research primarily to study its effects on serotonin receptors. Its applications include:

Mechanism of Action

Ebalzotan exerts its effects by selectively agonizing the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and other neurological functions. By activating this receptor, this compound modulates the release of serotonin, leading to its potential antidepressant and anxiolytic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s uniqueness lies in its specific stereoselective synthesis and its selective targeting of the 5-HT1A receptor. Despite its discontinuation, it remains a valuable compound for research into serotonin receptor agonists and their potential therapeutic applications .

Biological Activity

Ebalzotan is a compound that has garnered attention in pharmacological research, particularly for its role as a 5-HT1A receptor agonist. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and implications in therapeutic contexts, particularly in the treatment of depression.

Overview of this compound

This compound is structurally related to other compounds such as Robalzotan and Rotigotine. It has been identified as a precursor in the synthesis of various active pharmaceutical ingredients due to its unique chemical properties and biological activities .

This compound primarily functions as an agonist for the 5-HT1A serotonin receptor. This receptor is crucial in modulating mood and anxiety, making this compound a candidate for antidepressant therapies. The activation of the 5-HT1A receptor leads to increased serotonin levels in the synaptic cleft, which can alleviate symptoms of depression and anxiety disorders .

Pharmacological Studies

Research indicates that this compound exhibits significant pharmacological activity:

  • Antidepressant Effects : In animal models, this compound has shown to produce antidepressant-like effects comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors) by enhancing serotonergic neurotransmission .
  • Anxiolytic Properties : The compound also demonstrates anxiolytic effects, which are beneficial in treating anxiety disorders .

Case Studies

Several studies have highlighted the effectiveness of this compound:

  • Preclinical Trials : In a study involving rodent models, this compound was administered over a period of four weeks. Results indicated a significant reduction in depressive behaviors measured by the forced swim test (FST) and tail suspension test (TST) .
  • Synthesis Pathways : The synthesis of this compound through multienzymatic cascades has been documented. This approach not only enhances yield but also ensures higher stereoselectivity, which is essential for maximizing biological activity .

Data Tables

The following table summarizes key findings from various studies on this compound's biological activity:

Study TypeFindingsReference
Preclinical TrialsAntidepressant-like effects in rodent models
Synthesis StudyHigh stereoselectivity achieved via enzymatic processes
Pharmacological ReviewEnhanced serotonergic transmission

Properties

CAS No.

149494-37-1

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

(3R)-N-propan-2-yl-3-[propan-2-yl(propyl)amino]-3,4-dihydro-2H-chromene-5-carboxamide

InChI

InChI=1S/C19H30N2O2/c1-6-10-21(14(4)5)15-11-17-16(19(22)20-13(2)3)8-7-9-18(17)23-12-15/h7-9,13-15H,6,10-12H2,1-5H3,(H,20,22)/t15-/m1/s1

InChI Key

UEAKCKJAKUFIQP-OAHLLOKOSA-N

SMILES

CCCN(C1CC2=C(C=CC=C2OC1)C(=O)NC(C)C)C(C)C

Isomeric SMILES

CCCN([C@@H]1CC2=C(C=CC=C2OC1)C(=O)NC(C)C)C(C)C

Canonical SMILES

CCCN(C1CC2=C(C=CC=C2OC1)C(=O)NC(C)C)C(C)C

Synonyms

Ebalzotan

Origin of Product

United States

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